Moderated Lewis Acidity for Enhanced Functional Group Tolerance vs. Free BCl₃ and BBr₃
The inherent Lewis acidity of boron trihalides follows the established order BF₃ < BCl₃ < BBr₃ < BI₃, with free BCl₃ and BBr₃ being among the most aggressive electrophiles in the series [1]. Complexation with triethylamine donates electron density into the boron vacant p-orbital, predictably attenuating this Lewis acidity to a 'moderated' level that minimizes substrate decomposition while retaining sufficient electrophilicity for key transformations such as Friedel-Crafts alkylations and Diels-Alder reactions . In practical terms, this allows Et₃N·BCl₃ to cleave aryl methyl ethers chemoselectively without concomitant aromatic halogenation—a common side reaction observed when using free BCl₃ or BBr₃ [2].
| Evidence Dimension | Lewis acidity rank order (acceptor power of free boron trihalides) |
|---|---|
| Target Compound Data | Et₃N·BCl₃: Complexed BCl₃ with attenuated Lewis acidity (exact acceptor number not established; reactivity profile consistent with moderated electrophilicity) |
| Comparator Or Baseline | Free BCl₃: Strong Lewis acid; free BBr₃: Strongest non-iodide Lewis acid in the series (BF₃ < BCl₃ < BBr₃ < BI₃) [1] |
| Quantified Difference | Acceptor power order: BCl₃ (free) > BF₃ (free); complexation with Et₃N further reduces electrophilicity below free BCl₃. Qualitative difference in chemoselectivity: Et₃N·BCl₃ enables aryl methyl ether cleavage without aromatic ring halogenation, unlike free BCl₃/BBr₃ [2]. |
| Conditions | Comparative Lewis acidity derived from trimethylamine–boron trihalide adduct NMR studies [1]; chemoselectivity observed in xanthone synthesis demethylation protocols [2]. |
Why This Matters
For procurement, selecting the pre-formed Et₃N·BCl₃ adduct rather than free BCl₃ gas eliminates the need for specialized gas-handling equipment and reduces the risk of destructive over-reaction with acid-sensitive substrates.
- [1] Boron trihalide and mixed boron trihalide adducts of trimethylamine: acceptor power order BF₃ < BCl₃ < BBr₃ < BI₃. Brock University, Canada. (Biblioteca Phorteeducacional record). View Source
- [2] Sousa, M. E.; Pinto, M. M. M. Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 2005, 12, 2447–2479. (Et₃N:BCl₃ reported as optimal for selective methyl ether cleavage in C1). View Source
